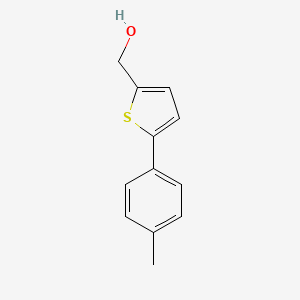

(5-p-Tolylthiophen-2-yl)methanol

Description

(5-p-Tolylthiophen-2-yl)methanol is a thiophene-derived compound featuring a hydroxymethyl (-CH2OH) group at the 2-position of the thiophene ring and a para-tolyl (p-tolyl) substituent at the 5-position. This structure combines the aromaticity of thiophene with the steric and electronic effects of the p-tolyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

[5-(4-methylphenyl)thiophen-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12OS/c1-9-2-4-10(5-3-9)12-7-6-11(8-13)14-12/h2-7,13H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYLLEOIWPCEAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(S2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

(5-p-Tolylthiophen-2-yl)methanol has found applications in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: The compound exhibits biological activities, such as antimicrobial and antioxidant properties.

Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which (5-p-Tolylthiophen-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The specific molecular targets and pathways may vary depending on the biological context and the specific derivative being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares (5-p-Tolylthiophen-2-yl)methanol with structurally related thiophene-methanol derivatives from the evidence:

Physicochemical Properties

- Electron Effects : Electron-donating groups (e.g., methyl in ) increase electron density on the thiophene ring, whereas electron-withdrawing groups (e.g., Cl in , F in ) may stabilize the alcohol moiety via resonance .

- Steric Hindrance: Bulky substituents (e.g., phenoxy-phenyl in ) reduce reactivity in nucleophilic reactions but enhance thermal stability .

Pharmacological and Metabolic Considerations

- Microsomal Binding : Basic and neutral compounds (e.g., methyl-substituted derivatives) show higher microsomal binding, which may reduce clearance rates compared to acidic analogs .

- Metabolic Stability : Halogenated derivatives (e.g., ) may exhibit prolonged half-lives due to resistance to oxidative metabolism .

Biological Activity

(5-p-Tolylthiophen-2-yl)methanol is a thiophene derivative with notable biological activities, particularly in the fields of medicinal chemistry and organic synthesis. It features a tolyl group at the fifth position of the thiophene ring and a hydroxymethyl group at the second position. This compound has garnered attention due to its potential applications in various therapeutic areas, including antimicrobial and antioxidant activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents. The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action:

The antioxidant effect is primarily due to the hydroxymethyl group, which can donate electrons to free radicals, neutralizing them and reducing oxidative stress in biological systems.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, providing preliminary evidence for its potential use as an antimicrobial agent.

Case Study 2: Antioxidant Effects

Another study investigated the antioxidant capabilities of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid.

Synthetic Routes

This compound can be synthesized through several methods:

- Direct Synthesis : Reaction of 5-p-tolylthiophene with formaldehyde in the presence of reducing agents such as sodium cyanoborohydride.

- Cross-Coupling Reactions : Utilizing Suzuki-Miyaura coupling with appropriate halides and palladium catalysts.

These synthetic methods allow for the production of various derivatives that may enhance biological activity or introduce new functionalities.

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives like this compound can be influenced by structural modifications. For instance, substituting different functional groups at various positions on the thiophene ring can lead to changes in potency and selectivity against specific biological targets .

Table 2: Structure-Activity Relationship Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.